
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexadienes It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the cyclohexadiene ring and a carbonyl chloride group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride typically involves the fluorination of cyclohexa-1,5-diene followed by the introduction of the carbonyl chloride group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.
Substitution: The fluorine atoms and the carbonyl chloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways. The carbonyl chloride group can undergo hydrolysis or other reactions, leading to the formation of reactive intermediates that further modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,5-diene-1-carbonyl chloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichlorocyclohexa-1,5-diene-1-carbonyl chloride: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
2,6-Difluorocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a carbonyl chloride group, which impart distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
387337-22-6 |
|---|---|
Fórmula molecular |
C7H5ClF2O |
Peso molecular |
178.56 g/mol |
Nombre IUPAC |
2,6-difluorocyclohexa-1,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C7H5ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h2H,1,3H2 |
Clave InChI |
ZFLMYTLOPRDCQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=C1)F)C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


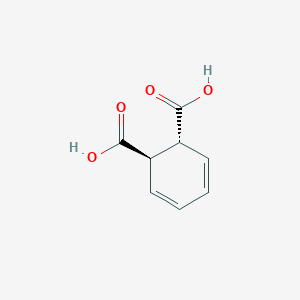
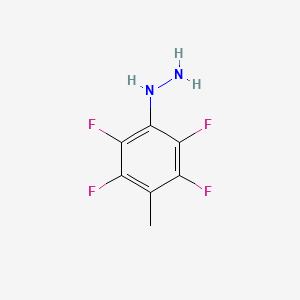
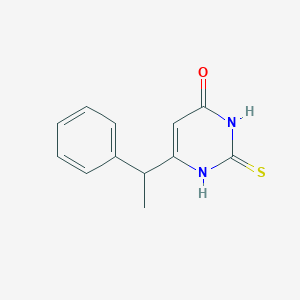
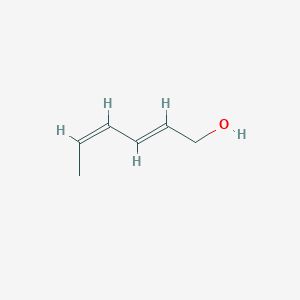
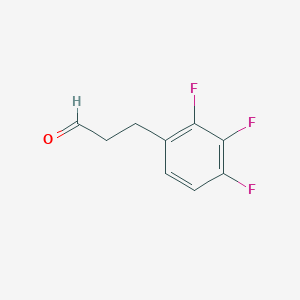
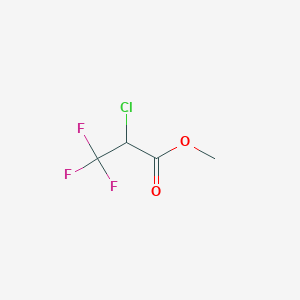

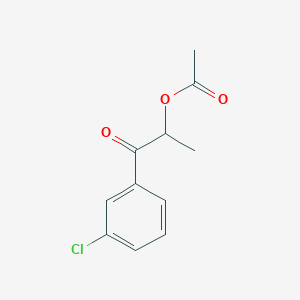
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
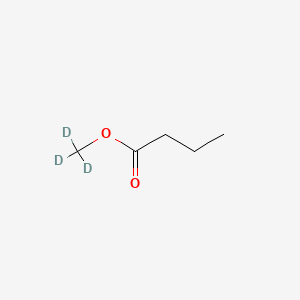
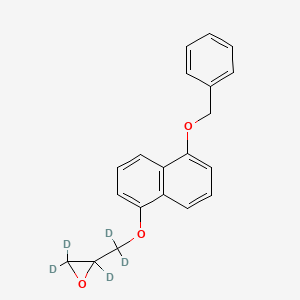
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
